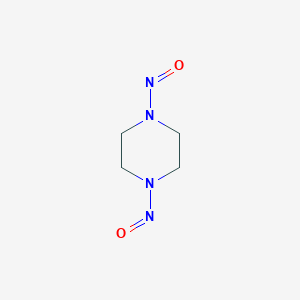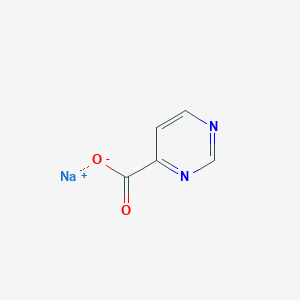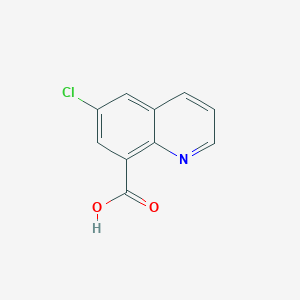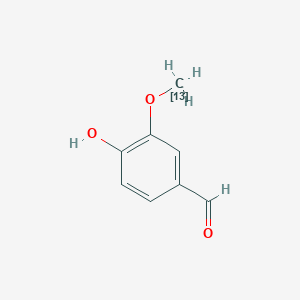
Vanillin-13C
Descripción general
Descripción
4-Hydroxy-3-(methoxy-13C)benzaldehyde, also known as vanillin, is an organic compound with the molecular formula C8H8O3. It is a derivative of benzaldehyde and is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to the benzene ring. This compound is widely known for its pleasant vanilla aroma and is commonly used as a flavoring agent in food and beverages .
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(methoxy-13C)benzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Vanillin-13C, also known as 4-Hydroxy-3-(methoxy-13C)benzaldehyde, is a labeled form of Vanillin . Vanillin is a single molecule extracted from vanilla beans and is widely used in perfume, food, and medicine . The primary targets of this compound are metabolic enzymes and proteases .
Mode of Action
This compound exhibits a quorum-quenching mode of action . It interacts with its targets by docking towards similar amino acids (Thr 131, Ilu 214) responsible for autoinducer signal anchoring in the transcriptional regulatory proteins . This interaction disrupts the normal functioning of these proteins, leading to changes in the metabolic processes they regulate.
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the vanillin biosynthetic pathway, where it can either be the product of the pathway or a precursor to other intermediates . The biosynthesis of vanillin involves crucial biochemical steps such as side-chain shortening, methylation, and glucoside formation .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on metabolic enzymes and proteases . By disrupting the normal functioning of these proteins, this compound can influence a variety of cellular processes, including metabolism and signal transduction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the isotopic distribution of 13C in this compound can be used to determine its origin . This makes it attractive for the analysis in the same experiment of site-specific and total isotope effects for testing authenticity, quality, and typicality of food samples .
Análisis Bioquímico
Biochemical Properties
Vanillin-13C, like its more common isotope, is involved in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of ferulic acid, a precursor in the biosynthesis of vanillin . The nature of these interactions often involves the transfer of a methyl group from S-adenosylmethionine (SAM) to vanillin, facilitated by O-methyltransferases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, vanillin has been found to inhibit nitric oxide in lipopolysaccharide-activated RAW264.7 macrophages, indicating an anti-inflammatory activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level with various biomolecules. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, in E. coli, the proteomics of vanillin-treated cells showed significant changes in the abundance of around 147 proteins .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses of vanillin have been found to have beneficial effects, while intermediate doses indicate that vanillin possesses favorable effects through AchE inhibition .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways, and can affect metabolic flux or metabolite levels . For instance, it is involved in the phenylpropanoid pathway for synthesizing ferulic acid from glucose .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-(methoxy-13C)benzaldehyde can be synthesized through various methods. One common method involves the reaction of phenol with chloroform in the presence of a base such as sodium hydroxide. This reaction produces 4-hydroxybenzaldehyde, which is then methylated using dimethyl sulfate or methyl iodide to yield 4-hydroxy-3-methoxybenzaldehyde .
Another method involves the condensation of 3,4,5-trimethoxyphenylacetic acid with 3-hydroxy-4-methoxybenzaldehyde, followed by decarboxylation of the resulting cinnamic acid intermediate using copper and quinoline .
Industrial Production Methods
In industrial settings, 4-Hydroxy-3-(methoxy-13C)benzaldehyde is typically produced through the oxidation of lignin, a complex polymer found in the cell walls of plants. This process involves the use of oxidizing agents such as oxygen or hydrogen peroxide to break down lignin into smaller aromatic compounds, including vanillin .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-(methoxy-13C)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and condensation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Sodium borohydride
Condensation: Hydrazides, ethanol as solvent
Major Products Formed
Oxidation: Vanillic acid
Reduction: Vanillyl alcohol
Condensation: Schiff bases
Comparación Con Compuestos Similares
4-Hydroxy-3-(methoxy-13C)benzaldehyde is similar to other aromatic aldehydes such as:
Benzaldehyde: Lacks the hydroxyl and methoxy groups, resulting in different chemical properties and applications.
Vanillic acid: An oxidized form of vanillin with a carboxyl group instead of an aldehyde group.
Vanillyl alcohol: A reduced form of vanillin with an alcohol group instead of an aldehyde group.
The uniqueness of 4-Hydroxy-3-(methoxy-13C)benzaldehyde lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
4-hydroxy-3-(113C)methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOGOJBHIARFG-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]OC1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481345 | |
| Record name | 4-Hydroxy-3-(methoxy-13C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86884-84-6 | |
| Record name | 4-Hydroxy-3-(methoxy-13C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86884-84-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Vanillin-13C-formyl used as a model compound in lignin research?
A1: Lignin, a complex polymer found in plant cell walls, is composed of various aromatic monomers. [] Vanillin is a similar aromatic compound structurally related to these monomers. By selectively enriching vanillin with 13C at specific positions, like the formyl group in this compound-formyl, researchers can use Nuclear Magnetic Resonance (NMR) spectroscopy to obtain more detailed information about the structure and bonding of lignin model compounds. [] This information helps in understanding the properties and behavior of lignin itself.
Q2: What specific information about lignin can be obtained using this compound-formyl and NMR?
A2: The research paper focuses on determining coupling constants (J(CH) and J(CC)) in lignin model compounds using NMR. [] These constants provide valuable insights into the electronic environment and interactions between atoms within the molecule. By analyzing the NMR spectra of this compound-formyl, researchers can determine the absolute values of these coupling constants, which are essential for understanding the structural features and conformational preferences of lignin model compounds. [] This knowledge contributes to a deeper understanding of lignin's complex structure and its role in plant cell walls.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
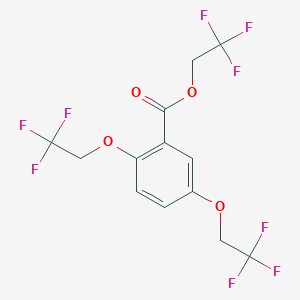
![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)
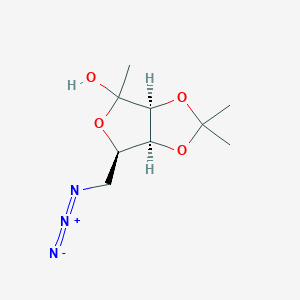

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)


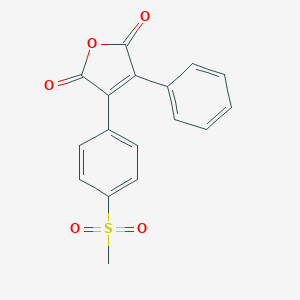
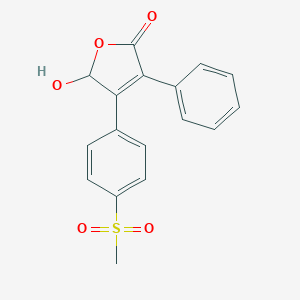
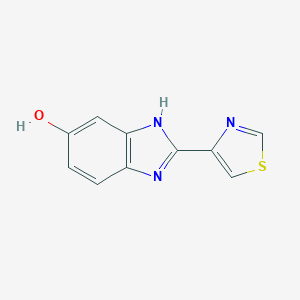
![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)
